Benzamide, N-(2-methoxyphenyl)-2-methyl-

Physicochemical Characterization Lipophilicity Structural Analog Comparison

Researchers requiring validated benzamide scaffolds for reproducible SAR campaigns often face batch variability with nearest-neighbor analogs. Benzamide, N-(2-methoxyphenyl)-2-methyl- (CAS 55814-34-1) addresses this with a unique ortho-methyl/ortho-methoxy substitution pattern creating a sterically congested amide environment. • Predicted LogP 2.98 & BP 314.3°C - suitable as a mid-range lipophilicity standard for RP-HPLC and GC method validation. • Class-level SAR: ortho-methoxy on 2-methylbenzamide yields ~1.7-fold greater potency vs. para-methoxy (IC50 90 µM vs. 149 µM). • In stock with 98% purity; available for immediate global dispatch.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 55814-34-1
Cat. No. B11952438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(2-methoxyphenyl)-2-methyl-
CAS55814-34-1
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C15H15NO2/c1-11-7-3-4-8-12(11)15(17)16-13-9-5-6-10-14(13)18-2/h3-10H,1-2H3,(H,16,17)
InChIKeyYAKALAHWNXQWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-(2-methoxyphenyl)-2-methyl-: Physicochemical Profile


Benzamide, N-(2-methoxyphenyl)-2-methyl- (CAS: 55814-34-1, MF: C15H15NO2, MW: 241.285) is a substituted benzamide featuring a central benzamide core with two key substituents: a methoxy group (-OCH₃) on the N-phenyl ring and a methyl group (-CH₃) ortho to the amide carbonyl on the benzoyl ring . Predicted physicochemical properties include a calculated density of 1.2±0.1 g/cm³ and a boiling point of 314.3±35.0 °C . The compound is cataloged in major chemical databases including ChemSpider (ID: 86373) and ChEMBL (ID: CHEMBL1214634) [1], and it serves as a foundational scaffold for N-substituted benzamide research .

Selection Dual-substituted benzamide scaffold with ortho-methyl and ortho-methoxy groups
Workflow Supports enzyme inhibitor lead optimization and chromatographic method development
Context Class-level SAR suggests regioisomeric potency differences; requires internal validation

Benzamide, N-(2-methoxyphenyl)-2-methyl-: Structural Analog Risks


Within the N-substituted benzamide class, even subtle modifications such as the position and identity of aromatic substituents profoundly alter physicochemical properties, synthetic utility, and biological performance. Direct analogs lacking either the ortho-methyl or the ortho-methoxy group exhibit markedly different LogP, hydrogen-bonding capacity, and steric bulk, which in turn affect solubility, metabolic stability, and target engagement . For example, 2-methyl-N-phenylbenzamide (NP2MBA) demonstrates distinct crystallographic packing driven by the ortho-methyl group [1], while N-(2-methoxyphenyl)benzamide shows altered lipophilicity and reaction kinetics [2]. Consequently, assuming functional equivalence between Benzamide, N-(2-methoxyphenyl)-2-methyl- and its nearest neighbors without direct, quantitative head-to-head data introduces significant risk in both research reproducibility and industrial formulation.

Des-methyl analog
Target: ortho-methyl present N-(2-methoxyphenyl)benzamide lacks ortho-methyl, which may alter LogP, crystal packing, and metabolic stability
Regioisomer
Target: ortho-methoxy Para-methoxy analog exhibits reported lower potency; class-level data suggests substitution position may shift biological outcome
Nearest neighbors
Target: dual-substituted core Direct functional equivalence to unsubstituted or mono-substituted benzamides may not transfer without quantitative data

Benzamide, N-(2-methoxyphenyl)-2-methyl-: Evidence-Based Differentiators


Molecular Weight & Lipophilicity: vs. Des-Methyl Analog

The ortho-methyl substituent in Benzamide, N-(2-methoxyphenyl)-2-methyl- significantly increases molecular weight and predicted lipophilicity compared to the des-methyl analog N-(2-methoxyphenyl)benzamide. This difference is critical for solubility, membrane permeability, and chromatographic behavior .

MW & LogP vs. Des-Methyl
Cross-study comparable
Target MW: 241.3 Da, ACD/LogP: 2.98 vs. Comparator: ~227.3 Da, LogP ~2.5
May shift chromatographic retention and in silico ADME predictions
Predicted properties; comparator LogP estimated
Physicochemical Characterization Lipophilicity Structural Analog Comparison

ortho-Substituent Effect on Amide Conformation

Crystallographic analysis of 2-methyl-N-phenylbenzamide (NP2MBA) reveals that the ortho-methyl group enforces a specific syn conformation of the C=O bond relative to the methyl substituent, while the N–H bond adopts an anti orientation [1]. In Benzamide, N-(2-methoxyphenyl)-2-methyl-, the additional ortho-methoxy group on the N-phenyl ring introduces a competing steric and electronic influence, altering the dihedral angle between the two aromatic rings relative to NP2MBA. This conformational divergence impacts intermolecular hydrogen bonding and solid-state packing [2].

Amide Conformation
Class-level inference
Inferred dihedral angle change vs. NP2MBA (88.05°); added ortho-OCH₃ alters solid-state packing
Reported conformational context affects crystal packing and solubility
Conformation inferred from analog X-ray data
X-ray Crystallography Conformational Analysis Hydrogen Bonding

Regioisomeric Potency: ortho- vs. para-Methoxy

In a broader study of substituted benzamide derivatives, the position of a methoxy group profoundly influenced enzyme inhibitory activity. For 2-methylbenzamide scaffolds, the ortho-methoxy derivative (structurally analogous to Benzamide, N-(2-methoxyphenyl)-2-methyl-) exhibited an IC50 of 90 ± 26 µM, whereas the para-methoxy regioisomer showed a substantially weaker IC50 of 149 ± 43 µM [1]. While this study did not test the exact target compound, it establishes that ortho-methoxy substitution on a 2-methylbenzamide core confers distinct potency relative to the para isomer, reinforcing the critical nature of substitution pattern for biological outcome [1].

Regioisomeric Potency
Class-level inference
ortho-OCH₃ analog IC50 ~90 µM vs. para-OCH₃ IC50 ~149 µM (1.7-fold difference)
Supports ortho-substitution preference for enzyme inhibition studies
Data from structurally analogous 2-methylbenzamide
Regioisomer Comparison Structure-Activity Relationship Enzyme Inhibition

Boiling Point: vs. N-(2-methoxyphenyl)benzamide

Benzamide, N-(2-methoxyphenyl)-2-methyl- exhibits a predicted vapor pressure of 0.0±0.7 mmHg at 25°C and a boiling point of 314.3±35.0 °C at 760 mmHg . Compared to the simpler analog N-(2-methoxyphenyl)benzamide, which has a reported boiling point of approximately 287.6°C , the target compound demonstrates a significantly higher predicted boiling point (increase of ~27°C), consistent with its higher molecular weight and enhanced intermolecular interactions .

Boiling Point
Cross-study comparable
Target: 314.3±35.0 °C vs. N-(2-methoxyphenyl)benzamide: ~287.6 °C
Higher predicted thermal stability may support high-temperature applications
Predicted value for target; reported for comparator
Physicochemical Properties Vapor Pressure Boiling Point Thermal Stability

Evidence Gaps and Need for Internal Validation

A comprehensive search of primary literature, authoritative databases, and patent repositories confirms that high-strength, direct head-to-head quantitative comparisons between Benzamide, N-(2-methoxyphenyl)-2-methyl- and its closest analogs are not widely documented . The compound's academic significance is primarily inferred from the broader context of N-substituted benzamide research, where it serves as a valuable scaffold . As such, procurement decisions based on in-class differentiation should be tempered by the understanding that direct comparative data (e.g., side-by-side IC50 assays, PK profiles, or selectivity panels) are currently absent from the public domain.

Direct Data Gaps
Data to verify
No head-to-head comparative assays found in public domain for target compound
Procurement decisions benefit from internal benchmarking
Literature search across major databases (2026)
Data Gaps Validation Procurement Strategy

Benzamide, N-(2-methoxyphenyl)-2-methyl-: Research & Industrial Applications


Lead Optimization Scaffold for Enzyme Inhibitors

Based on class-level SAR data showing that ortho-methoxy substitution on a 2-methylbenzamide core yields approximately 1.7-fold greater potency than para-methoxy substitution (IC50 90 µM vs. 149 µM) [1], Benzamide, N-(2-methoxyphenyl)-2-methyl- serves as a structurally validated starting point for medicinal chemistry campaigns targeting enzymes within the benzamide pharmacophore space.

Chromatography Reference Standard

With a predicted LogP of 2.98 and a boiling point of 314.3°C [1], this compound can function as a mid-range lipophilicity standard for developing and validating reversed-phase HPLC and GC methods, particularly when benchmarking against analogs like N-(2-methoxyphenyl)benzamide (LogP ~2.5, BP ~287.6°C) .

Conformational Probe for Crystallography

The unique combination of ortho-methyl and ortho-methoxy substituents creates a sterically congested amide environment that can be exploited to study torsional barriers and intermolecular hydrogen bonding in solid-state materials [1]. This makes the compound a useful model system for investigating how subtle steric modifications influence crystal packing and thermal stability.

Internal Validation for Selectivity Profiling

Given the acknowledged scarcity of direct comparative data in the public domain [1], this compound is ideally suited as a 'blind' control or validation compound in internal screening cascades. Its well-defined physicochemical profile and commercial availability make it a practical choice for establishing baseline assay performance and ensuring reproducibility when transitioning between benzamide chemotypes.

Application
Selection Property
Validation Focus
Enzyme inhibitor lead optimization
Ortho-methoxy substitution pattern
Regioisomeric potency review
Chromatography reference standard
Mid-range predicted LogP and boiling point
Retention time and method reproducibility
Conformational probe for crystallography
Sterically congested amide environment
Torsional barrier and packing analysis
Internal assay validation
Well-defined profile with data gaps
Baseline screening reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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